5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester

Übersicht

Beschreibung

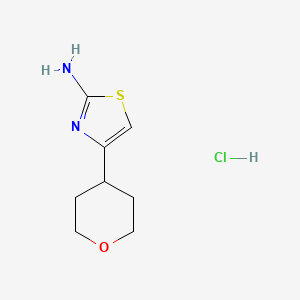

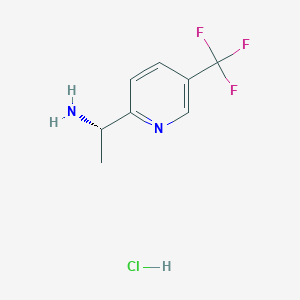

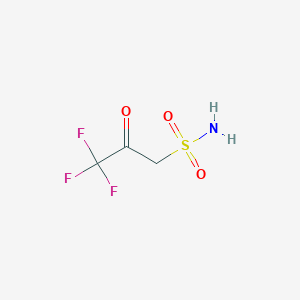

“5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester” is a chemical compound with the linear formula C21H25BN2O5S . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .

Molecular Structure Analysis

The molecular structure of “5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester” is defined by its linear formula C21H25BN2O5S . More detailed structural information would require additional data such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Pinacol boronic esters, including “5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester”, can undergo a variety of chemical reactions. One notable reaction is the catalytic protodeboronation, which has been reported to be used in the formal anti-Markovnikov hydromethylation of alkenes .Wissenschaftliche Forschungsanwendungen

Overview of Boron-Nitrogen-Oxygen (BON) Heterocycles

Boronate esters, including structures similar to 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester, play crucial roles across various scientific fields such as organic synthesis, pharmacology, and materials science due to their air stability and versatile reactivity. A specific focus on BON heterocycles reveals their growing importance in drug design thanks to the hydrolytic and thermal resistance of the B–O–N linkage. This unique property facilitates their use in click-type reactions for bioconjugates and functionally modified polymers, showcasing the potential of BON heterocycles as promising yet underrated organoboron derivatives (I. Golovanov & A. Sukhorukov, 2021).

Alkoxycarbonylation of Phytogenic Substrates

The application of palladium catalysts in the alkoxycarbonylation of unsaturated phytogenic substrates to produce ester products highlights an innovative method of leveraging renewable resources for chemical industry advancements. This process emphasizes resource conservation, waste minimization, and the enhancement of process safety and economic efficiency, demonstrating a strategic approach to sustainable chemistry (N. Sevostyanova & S. Batashev, 2023).

Boronic Acid Drugs Design and Discovery

The incorporation of boronic acids into medicinal chemistry has been on the rise, with several boronic acid drugs already approved by regulatory agencies. These compounds are recognized for potentially enhancing the potency and improving the pharmacokinetic profiles of drugs. The review of boronic acid drug discovery processes underscores the versatile properties of boronic acids, including those related to 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester, and their significant impact on the development of new therapeutic agents (J. Plescia & N. Moitessier, 2020).

Eigenschaften

IUPAC Name |

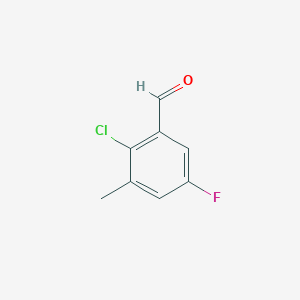

5-methoxy-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BN2O5S/c1-14-7-9-16(10-8-14)30(25,26)24-13-18(17-11-15(27-6)12-23-19(17)24)22-28-20(2,3)21(4,5)29-22/h7-13H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLNTNSBJBMSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)OC)S(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(3,3-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1435638.png)

![[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1435639.png)